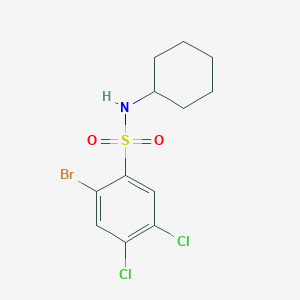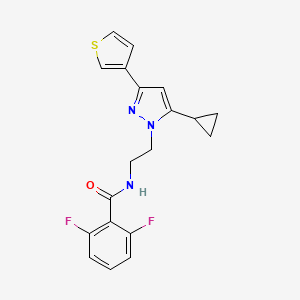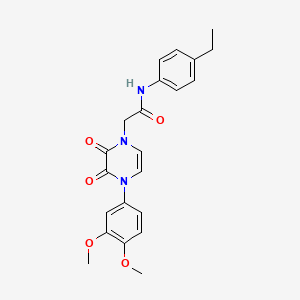
2-bromo-4,5-dichloro-N-cyclohexylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4,5-dichloro-N-cyclohexylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as BDCS and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BDCS is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. BDCS has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
BDCS has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. BDCS has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDCS has several advantages for use in lab experiments. It is stable and can be stored for long periods of time without degradation. It is also soluble in a wide range of solvents, making it easy to work with in the lab. However, BDCS also has some limitations. It is relatively expensive compared to other compounds, and its synthesis method is complex and time-consuming.
Direcciones Futuras
There are several future directions for research on BDCS. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of BDCS in vivo and to identify the optimal dosage and administration route. Another area of interest is the potential use of BDCS in the treatment of inflammatory diseases. Further studies are needed to determine the mechanism of action of BDCS in inhibiting pro-inflammatory cytokines and to identify the optimal dosage and administration route.
Conclusion
In conclusion, 2-bromo-4,5-dichloro-N-cyclohexylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. Its synthesis method has been optimized to produce high yields of BDCS with high purity levels. BDCS has been shown to have antimicrobial properties and has been tested against a wide range of bacteria and fungi. It has also been studied for its potential use as an anticancer agent and in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of BDCS and to identify its optimal use in pharmacology.
Métodos De Síntesis
BDCS can be synthesized using a multistep process that involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with cyclohexylamine. The resulting product is then purified and crystallized to obtain BDCS in its pure form. This synthesis method has been optimized to produce high yields of BDCS with high purity levels.
Aplicaciones Científicas De Investigación
BDCS has been studied extensively for its potential applications in the field of pharmacology. It has been shown to have antimicrobial properties and has been tested against a wide range of bacteria and fungi. BDCS has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrCl2NO2S/c13-9-6-10(14)11(15)7-12(9)19(17,18)16-8-4-2-1-3-5-8/h6-8,16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZYPVSEGZOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2556991.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2556997.png)
![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)


![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)